2-(2-(4-ethylpiperazin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolopyrimidine core, an ethylpiperazine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolopyrimidine core, the introduction of the ethylpiperazine group, and the attachment of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key factors include the choice of raw materials, reaction conditions, and purification methods.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-ETHYLPIPERAZIN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE: This compound shares the thiazolopyrimidine core and ethylpiperazine moiety but lacks the methoxyphenyl group.
2-(4-METHOXYPHENYL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE: This compound includes the methoxyphenyl group but lacks the ethylpiperazine moiety.
Uniqueness
The uniqueness of 2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-(4-METHOXYPHENYL)ACETAMIDE lies in its combination of functional groups, which may confer unique chemical and biological properties. This combination allows for diverse applications and potential advantages over similar compounds in specific contexts.
Properties
Molecular Formula |
C20H24N6O3S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H24N6O3S/c1-3-24-8-10-25(11-9-24)20-23-18-17(30-20)19(28)26(13-21-18)12-16(27)22-14-4-6-15(29-2)7-5-14/h4-7,13H,3,8-12H2,1-2H3,(H,22,27) |
InChI Key |
OQEIJTJJVHSJMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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